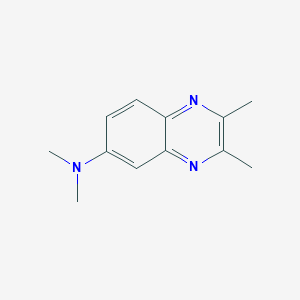
N,N,2,3-Tetramethyl-6-quinoxalinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,2,3-Tetramethyl-6-quinoxalinamine (TMQA) is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound is a quinoxaline derivative, which is a class of organic compounds that contain a nitrogen-containing heterocyclic ring. TMQA has been of particular interest due to its unique chemical properties, which make it a promising candidate for use in scientific research.
作用机制
The mechanism of action of N,N,2,3-Tetramethyl-6-quinoxalinamine is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to induce apoptosis in cancer cells. This compound has also been shown to have neuroprotective properties, which may make it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using N,N,2,3-Tetramethyl-6-quinoxalinamine in lab experiments is its high purity and stability, which make it easy to work with. This compound is also relatively inexpensive, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental conditions.
未来方向
There are a number of future directions for research involving N,N,2,3-Tetramethyl-6-quinoxalinamine, including:
1. Further studies on the mechanism of action of this compound, in order to better understand its effects on cells and tissues.
2. Development of new synthesis methods for this compound, which may yield higher purity and better yields.
3. Exploration of the potential applications of this compound in materials science, such as the synthesis of new organic materials.
4. Investigation of the potential use of this compound as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases.
5. Development of new formulations of this compound for use in drug delivery systems, in order to improve its bioavailability and efficacy.
Conclusion
In conclusion, this compound is a promising compound that has a wide range of potential applications in various fields of science. Its unique chemical properties make it a valuable tool for researchers, and its potential as an anticancer and neuroprotective agent make it a promising candidate for further study. Further research is needed to fully understand the mechanism of action of this compound, and to explore its potential applications in materials science and drug delivery systems.
合成方法
N,N,2,3-Tetramethyl-6-quinoxalinamine can be synthesized through a number of different methods, including the reaction of 2,3-dimethylquinoxaline with dimethylamine in the presence of a catalyst. Another method involves the reaction of 2,3-dimethylquinoxaline with methylamine in the presence of a reducing agent. These methods have been shown to yield high purity this compound with good yields.
科学研究应用
N,N,2,3-Tetramethyl-6-quinoxalinamine has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science. In biochemistry, this compound has been shown to have antioxidant properties, which make it a potential candidate for use in the treatment of diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been shown to have potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells. In materials science, this compound has been used as a precursor for the synthesis of various organic materials, such as polymers and liquid crystals.
属性
CAS 编号 |
109671-46-7 |
|---|---|
分子式 |
C12H15N3 |
分子量 |
201.27 g/mol |
IUPAC 名称 |
N,N,2,3-tetramethylquinoxalin-6-amine |
InChI |
InChI=1S/C12H15N3/c1-8-9(2)14-12-7-10(15(3)4)5-6-11(12)13-8/h5-7H,1-4H3 |
InChI 键 |
UTCTZGFLUQMBFX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N(C)C)C |
规范 SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N(C)C)C |
同义词 |
6-Quinoxalinamine,N,N,2,3-tetramethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



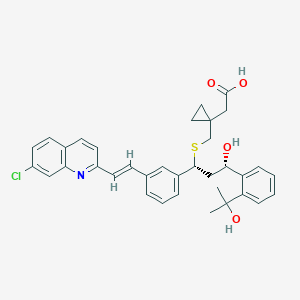

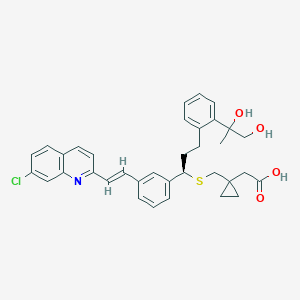
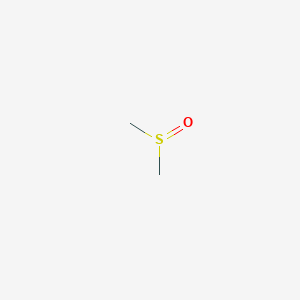

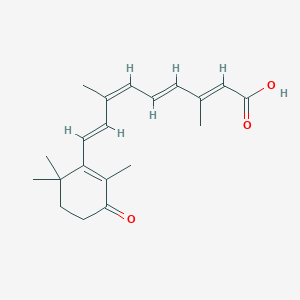
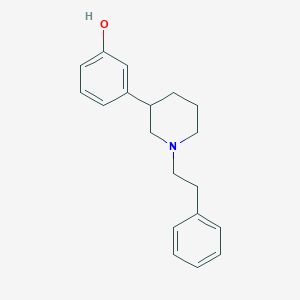
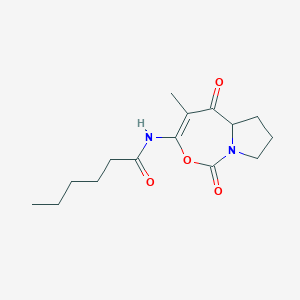

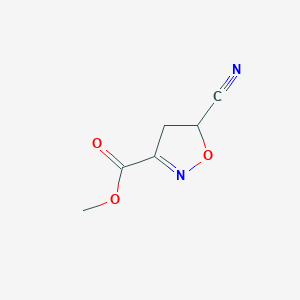

![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)

